molecular formula C21H17F3N2O3 B2875752 N-(2-methoxyphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide CAS No. 339027-70-2

N-(2-methoxyphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide

Cat. No. B2875752
CAS RN: 339027-70-2
M. Wt: 402.373
InChI Key: IZYKFLKHMBICPO-UHFFFAOYSA-N
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Description

“N-(2-methoxyphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .


Synthesis Analysis

The synthesis of such compounds often involves the introduction of various bio-relevant functional groups to pyridine . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridine ring and a trifluoromethyl group. The trifluoromethyl group is an important structural motif in active agrochemical and pharmaceutical ingredients .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the introduction of various functional groups to the pyridine scaffold . This is achieved through a ring cleavage methodology reaction .


Physical And Chemical Properties Analysis

The unique physicochemical properties of fluorine, which is part of the trifluoromethyl group in this compound, contribute to its biological activities . Fluorine has the largest electronegativity and is the next smallest atom after hydrogen in terms of van der Waals radius .

Scientific Research Applications

Drug Discovery

The core structure of F2743-1203 is similar to that of 1,2,3-triazoles, which are known for their broad applications in drug discovery . This compound could be used in the synthesis of new pharmaceuticals, especially considering its structural resemblance to other triazole-based drugs like Rufinamide, an anticonvulsant, and Tazobactam, a β-lactam antibiotic .

Organic Synthesis

F2743-1203 may serve as a precursor or intermediate in organic synthesis. Its stability under various conditions makes it suitable for reactions that require high temperatures or strong reagents .

Polymer Chemistry

The compound’s robust chemical structure could be utilized in polymer chemistry to create novel polymers with specific properties, such as increased durability or resistance to extreme temperatures .

Supramolecular Chemistry

In supramolecular chemistry, F2743-1203 could be used to design and synthesize new molecular assemblies. Its ability to form stable complexes with other molecules may lead to the development of new materials or sensors .

Bioconjugation

F2743-1203 might find applications in bioconjugation, where it could be used to attach biomolecules to one another or to other materials, potentially useful in targeted drug delivery or diagnostic assays .

Fluorescent Imaging

Due to its potential for modification and stability, F2743-1203 could be used to develop new fluorescent probes for imaging in biological systems, aiding in the study of cellular processes and diagnostics .

Future Directions

Trifluoromethylpyridine (TFMP) derivatives are widely used in the agrochemical and pharmaceutical industries, and it is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

N-(2-methoxyphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O3/c1-29-18-10-3-2-9-17(18)25-19(27)16-8-5-11-26(20(16)28)13-14-6-4-7-15(12-14)21(22,23)24/h2-12H,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYKFLKHMBICPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide

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